N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine
Description
Properties
IUPAC Name |
1-N-benzyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c1-2-21(11-12-6-4-3-5-7-12)15-9-8-13(20)10-14(15)16(17,18)19/h3-10H,2,11,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXKKYUQIYXPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Key Intermediates
- The synthesis often begins from 2-(trifluoromethyl)benzene-1,4-diamine or suitably substituted benzene-1,4-diamine derivatives.
- Protection of amino groups (e.g., Boc or Cbz protection) is frequently employed to control regioselectivity during subsequent alkylation steps.
- Benzylation and ethylation are introduced via nucleophilic substitution or reductive amination techniques.
Alkylation of the Amino Groups
- Selective N-alkylation of the amino groups with benzyl and ethyl substituents is achieved using benzyl bromide or benzyl chloride and ethyl bromide or ethyl chloride under controlled conditions.
- Bases such as sodium hydride or potassium carbonate facilitate the alkylation in solvents like DMF or acetonitrile.
- Protection of one amino group may be required to achieve selective monoalkylation.
Reduction and Deprotection Steps
- If nitro precursors are used, catalytic hydrogenation (Pd/C with hydrogen or ammonium formate) is applied to reduce nitro groups to amino groups.
- Removal of protecting groups (e.g., Boc or Cbz) is performed under acidic conditions (TFA or HCl) or catalytic hydrogenation depending on the protecting group used.
Representative Synthetic Routes from Literature
A closely related synthetic approach is described in the preparation of benzene-1,4-diamine derivatives with trifluoromethyl substituents and benzyl/ethyl groups:
| Step | Reaction Type | Conditions/Notes |
|---|---|---|
| 1 | Protection of amino groups | Boc or Cbz protection under alkaline conditions |
| 2 | N-alkylation | Alkyl halides (benzyl or ethyl bromide), base, DMF or acetonitrile, room temperature to reflux |
| 3 | Reduction of nitro group | Pd/C catalyst, ammonium formate or hydrogen gas, reflux or room temperature |
| 4 | Deprotection | Acidic conditions (TFA, HCl) or catalytic hydrogenation |
| 5 | Purification | Preparative HPLC or recrystallization to achieve high purity |
This general scheme is adapted from a detailed study on structurally related compounds involving trifluoromethylated benzene diamines and benzyl derivatives.
Analytical and Purification Techniques
- Purification is typically achieved by preparative high-performance liquid chromatography (prep-HPLC) to separate the desired compound from side products and unreacted starting materials.
- Characterization involves LC-MS to confirm molecular weight and reaction completion.
- Additional spectroscopic methods such as NMR and IR spectroscopy confirm structural integrity and substitution patterns.
Research Findings and Optimization Notes
- The presence of the trifluoromethyl group requires careful control of reaction conditions to avoid side reactions such as defluorination or unwanted electrophilic aromatic substitution.
- Use of mild bases and controlled temperatures during alkylation improves selectivity and yield.
- Catalytic hydrogenation conditions must be optimized to prevent over-reduction or cleavage of sensitive substituents.
- The choice of protecting groups influences the ease of deprotection and overall synthetic efficiency.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Purpose/Outcome | Comments |
|---|---|---|---|
| Amino group protection | Di-tert-butyl dicarbonate (Boc), alkaline media | Protect amino groups for selective reactions | Enables selective monoalkylation |
| N-Benzylation | Benzyl bromide, K2CO3, DMF, 25-80 °C | Introduce benzyl group on amino nitrogen | Controlled to avoid overalkylation |
| N-Ethylation | Ethyl bromide, base, solvent (acetonitrile) | Introduce ethyl group on amino nitrogen | May require protection of second amino |
| Nitro reduction | Pd/C, ammonium formate or H2, reflux | Convert nitro to amino group | Mild conditions preserve substituents |
| Deprotection | TFA or HCl, room temperature | Remove Boc or Cbz protecting groups | Acidic or catalytic methods used |
| Purification | Preparative HPLC or recrystallization | Obtain pure final compound | Essential for research-grade purity |
Chemical Reactions Analysis
Types of Reactions: N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs are summarized in Table 1:
Table 1: Structural Comparison of 1,4-Benzenediamine Derivatives
| Compound Name | Substituents (N1, N1', C2) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | N1-Benzyl, N1-Ethyl, C2-CF₃ | C₁₆H₁₆F₃N₂ | 293.3 | High lipophilicity, steric bulk |
| 3-Nitro-N1-(4-(trifluoromethyl)benzyl)-1,4-diamine | N1-(4-CF₃-benzyl), C3-NO₂ | C₁₄H₁₃F₃N₃O₂ | 312.1 | Nitro group enhances reactivity |
| N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-diamine | N1,N1-Dimethyl, C2-CF₃ | C₉H₁₁F₃N₂ | 204.2 | Compact structure, high solubility |
| N1-Methyl-N1-(2,2,2-trifluoroethyl)-1,4-diamine | N1-Methyl, N1-Trifluoroethyl | C₉H₁₁F₃N₂ | 204.2 | Fluorinated alkyl chain |
| N,N'-Bisbenzylidene-1,4-diamine (SIRT2 inhibitor) | N,N'-Bis(benzylidene) | C₂₀H₁₈N₂ | 286.4 | Planar Schiff base, π-conjugation |
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group at C2 increases logP values across analogs. The target compound’s benzyl/ethyl groups further elevate lipophilicity compared to dimethyl or methyl-trifluoroethyl analogs .
- Solubility : N1,N1-Dimethyl derivatives (e.g., ) exhibit higher aqueous solubility due to reduced steric hindrance and polar amine groups. In contrast, the target compound’s bulky benzyl group may limit solubility .
- Synthetic Accessibility : Microwave-assisted synthesis () achieves high yields (99%) for unsubstituted analogs, but nitro or benzylidene derivatives () require multi-step protocols with moderate yields (69–87%) .
Key Research Findings and Gaps
Structural Flexibility vs. Activity : Rigid analogs (e.g., Schiff bases in ) optimize target binding, while flexible N1-alkyl/aryl groups (target compound) may improve tissue penetration but reduce specificity .
Trifluoromethyl Positioning: Substitution at C2 (target compound) vs. C3 () alters electronic distribution.
Synthetic Challenges : Benzyl/ethyl substitution requires careful optimization to avoid steric clashes during synthesis, as seen in nitro-benzyl derivatives () .
Biological Activity
N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS Number: 1182811-82-0) is a synthetic organic compound with significant potential in medicinal chemistry. This compound is characterized by its molecular formula and a molar mass of approximately 294.31 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.
Chemical Structure and Properties
The structure of this compound features a benzene ring with amino substitutions at the 1 and 4 positions and a trifluoromethyl group at the 2 position. This configuration is crucial for its biological activity, influencing both its interaction with biological targets and its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H17F3N2 |
| Molar Mass | 294.31 g/mol |
| CAS Number | 1182811-82-0 |
| Hazard Class | Irritant |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives of trifluoromethyl-substituted benzoyl hydrazines have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition . This suggests that this compound may also possess similar enzyme inhibitory properties, which could be explored further in antimicrobial drug development.
Interaction with Biological Targets
The trifluoromethyl group in this compound enhances the compound's binding affinity to specific proteins or enzymes. Studies have indicated that such modifications can significantly improve bioavailability and interaction with biological targets, making this compound a valuable candidate for therapeutic applications.
Case Studies and Research Findings
A study focusing on fluorinated compounds highlighted their role in enhancing the pharmacological profiles of drugs. It was noted that over 50% of top-selling drugs contain fluorine, underscoring the importance of fluorinated compounds like this compound in drug discovery.
Additionally, molecular docking studies have suggested that compounds with similar structures may act as non-covalent inhibitors by positioning themselves near the active sites of enzymes . This mechanism could be pivotal in developing new inhibitors for diseases where AChE plays a critical role.
Potential Applications
Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds promise for various applications:
- Antimicrobial Agents : Its potential to inhibit AChE suggests possible use in developing treatments for infections caused by resistant strains.
- Drug Development : The compound's enhanced lipophilicity may facilitate the design of new drugs targeting central nervous system disorders.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N1-Benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine to achieve high yields?
- Methodological Approach :
- Use a multi-step pathway involving nucleophilic substitution and reductive alkylation. For example, introduce the trifluoromethyl group via electrophilic aromatic substitution under acidic conditions (e.g., CF₃I/AgOTf), followed by benzylation and ethylation using benzyl bromide and ethyl iodide in the presence of a base like NaH .
- Optimize reaction parameters (temperature: 60–80°C; solvent: DMF or THF) and employ catalysts (e.g., Pd/C for hydrogenation steps) to minimize by-products .
- Monitor reaction progress via TLC or HPLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Approach :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl/ethyl groups at N1, trifluoromethyl at C2). Compare shifts with analogous compounds (e.g., δ ~7.2–7.6 ppm for aromatic protons; δ ~50–60 ppm for N-bound carbons) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/Br-free confirmation .
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
Q. How can solubility and stability be systematically evaluated for this compound in biological assays?
- Methodological Approach :
- Test solubility in DMSO, PBS, and ethanol via UV-Vis spectroscopy at λ_max (e.g., 250–300 nm for aromatic systems). Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on results .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the trifluoromethyl group’s electronic effects on reactivity?
- Methodological Approach :
- Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and frontier molecular orbitals. Compare with non-fluorinated analogs to quantify CF₃’s electron-withdrawing impact .
- Use Hammett substituent constants (σₘ/σₚ) to correlate substituent effects with reaction rates in SNAr or cross-coupling reactions .
- Validate computational models via kinetic studies (e.g., UV-Vis monitoring of nitro-group displacement reactions) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Approach :
- Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use dose-response curves (IC₅₀/EC₅₀) and statistical tools (ANOVA, p-value <0.05) to identify outliers .
- Perform structural analogs screening to isolate the role of the trifluoromethyl group vs. benzyl/ethyl substituents in activity .
- Utilize metabolomics (LC-MS) to track compound degradation or metabolite interference in assays .
Q. What advanced crystallization strategies can elucidate this compound’s supramolecular interactions?
- Methodological Approach :
- Grow single crystals via slow vapor diffusion (e.g., ether into DCM solution) and analyze via X-ray crystallography. Compare packing motifs (e.g., π-π stacking, H-bonding) with related diamines .
- Use Cambridge Structural Database (CSD) references to identify common coordination geometries for benzyl/ethyl-substituted diamines .
- Employ Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., F⋯H contacts from CF₃ groups) .
Methodological Notes
- Synthetic Optimization : Prioritize regioselectivity in trifluoromethylation by pre-activating the benzene ring with directing groups (e.g., -NH₂) .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds to ensure accuracy .
- Ethical Compliance : Follow EPA guidelines for handling fluorinated compounds (e.g., waste disposal, fume hood use) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
